![molecular formula C9H9FN4S B5627179 3-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5627179.png)
3-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-4-amine
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Overview
Description
The compound “3-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-4-amine” belongs to the class of organic compounds known as triazoles, which are compounds containing a five-member aromatic ring made up of two carbon atoms and three nitrogen atoms .
Synthesis Analysis
The synthesis of such compounds generally involves the reaction of an azide (a compound containing the N3 group) with a compound containing a leaving group (a group that can be replaced by another group) in the presence of a catalyst. This is known as a click reaction, which is a term used to describe a wide variety of reactions that are fast, simple to use, require little to no purification, and yield high product concentrations .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazole ring, which is a five-membered aromatic ring with two carbon atoms and three nitrogen atoms. The triazole ring would be substituted at the 3-position by a (4-fluorobenzyl)thio group .Chemical Reactions Analysis
Triazoles are known to undergo a variety of chemical reactions. For example, they can act as ligands in coordination chemistry, forming complexes with metals. They can also participate in various organic reactions such as the Huisgen cycloaddition, a popular click reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the fluorobenzyl group in the compound could potentially increase its lipophilicity (fat-solubility), which could in turn affect its absorption and distribution in the body .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research into this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, improving its efficacy, reducing its side effects, and testing it in clinical trials .
properties
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4S/c10-8-3-1-7(2-4-8)5-15-9-13-12-6-14(9)11/h1-4,6H,5,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCBZRKYKMEHMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=CN2N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine |
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